

MPI-0479605: A Technical Guide to its Effects on Mitosis

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Compound of Interest

Compound Name: MPI-0479605

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Abstract

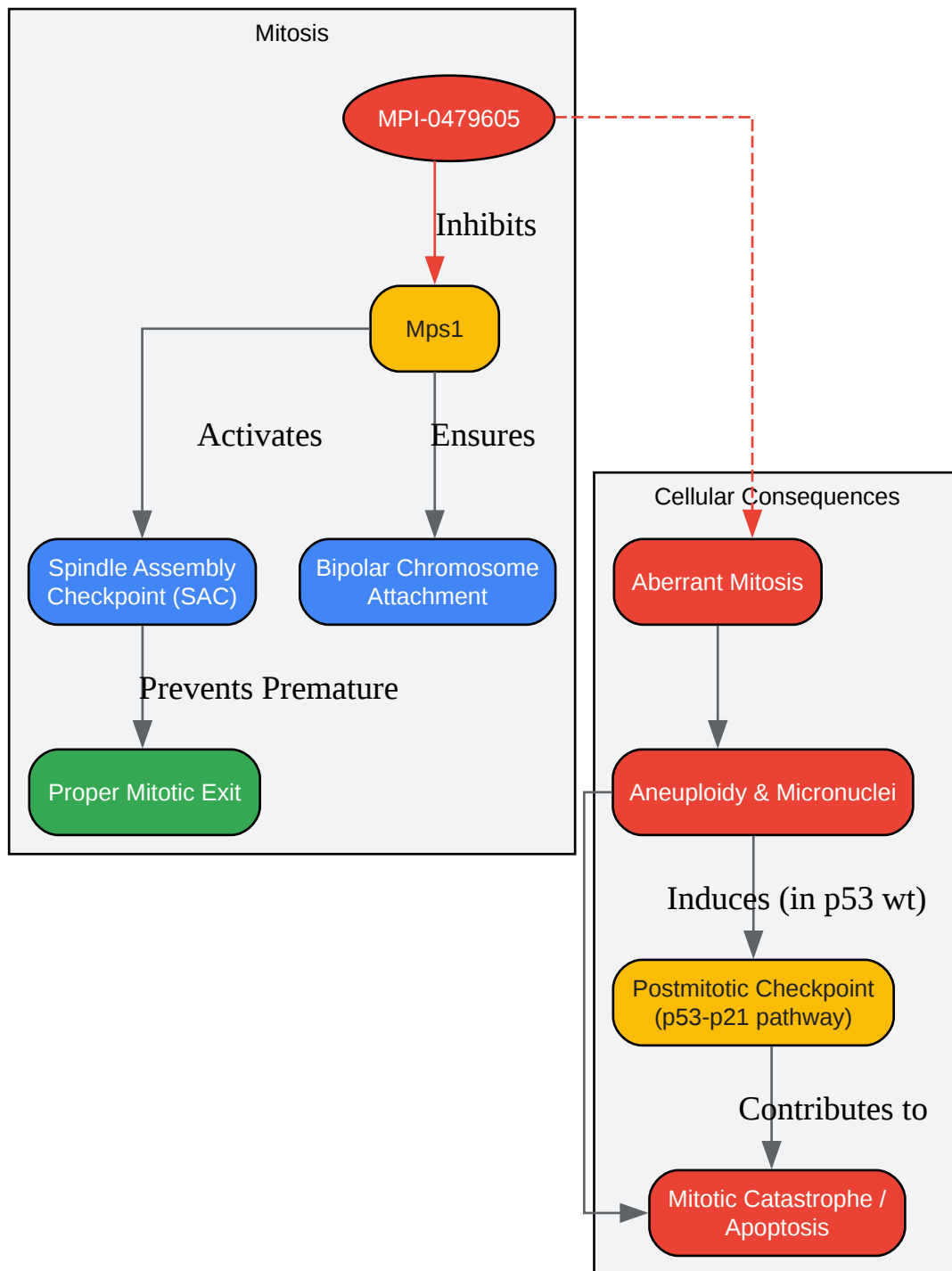
MPI-0479605 is a potent and selective, ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK).[1][2][3][4] Mps1 is a critical regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][5] Disruption of Mps1 function with **MPI-0479605** leads to aberrant mitosis, resulting in aneuploidy and subsequent cell death, making it a compound of interest for cancer therapeutics.[1][2] This technical guide provides an in-depth overview of the effects of **MPI-0479605** on mitosis, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols.

Mechanism of Action

MPI-0479605 exerts its effects by directly inhibiting the kinase activity of Mps1.[1][2] Mps1 is a dual-specificity protein kinase that plays an essential role in the proper attachment of chromosomes to the mitotic spindle and in maintaining the SAC until all chromosomes are correctly aligned at the metaphase plate.[1][2]

By inhibiting Mps1, **MPI-0479605** disrupts the SAC, causing cells to prematurely exit mitosis despite the presence of unattached chromosomes.[5][6] This leads to severe chromosome missegregation, aneuploidy (an abnormal number of chromosomes), and the formation of micronuclei.[1][2]

In cells with functional p53, the cellular stress induced by **MPI-0479605** treatment can trigger a postmitotic checkpoint. This checkpoint is characterized by the activation of the p53-p21 pathway in a manner dependent on ATM and RAD3-related (ATR) kinases.[1][2] Ultimately, treatment with **MPI-0479605** leads to growth arrest, inhibition of DNA synthesis, and cell death through mitotic catastrophe and/or apoptosis in both p53 wild-type and mutant cell lines.[1][2]



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Caption: Mechanism of action of **MPI-0479605** in disrupting mitosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of **MPI-0479605**.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Selectivity vs. Other Kinases |
|---------------|-----------|-------------------------------|
| Mps1 (TTK) | 1.8[3][4] | >40-fold[3] |
| JNK | 110[7] | |
| FER | 590[7] | |

Table 2: In Vitro Cellular Activity

| Cell Line | GI50 (nM) | Assay Duration |
|---------------------------|-------------------------|----------------|
| Panel of Tumor Cell Lines | 30 - 100[3] | 3 or 7 days[3] |
| HCT-116 | Varies (dose-dependent) | Not specified |
| A549 | Not specified | Not specified |
| Colo205 | Not specified | Not specified |
| DU-4475 | Not specified | Not specified |
| DU-145 | Not specified | Not specified |
| HCC827 | Not specified | Not specified |
| HT29 | Not specified | Not specified |
| MDA MB 231 | Not specified | Not specified |
| MiaPaCa2 | Not specified | Not specified |
| NCI-H69 | Not specified | Not specified |
| NCI-H460 | Not specified | Not specified |
| NCI-N87 | Not specified | Not specified |
| OPM2 | Not specified | Not specified |
| OVCAR-3 | Not specified | Not specified |

Table 3: In Vivo Antitumor Activity in Xenograft Models

| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
|-----------------|-------------------------------|-----------------------------|
| HCT-116 | 30 mg/kg, daily, i.p. | 49[4][7] |
| HCT-116 | 150 mg/kg, every 4 days, i.p. | 75[7] |
| Colo-205 | 30 mg/kg, daily, i.p. | No inhibitory activity[4] |
| Colo-205 | 150 mg/kg, every 4 days, i.p. | 63[4] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Mps1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of **MPI-0479605** on Mps1 kinase.

- **Reaction Termination:** Reactions are stopped by the addition of 3% phosphoric acid.
- **Sample Transfer:** The terminated reactions are transferred to P81 filter plates.
- **Washing:** Samples are washed with 1% phosphoric acid.
- **Radioactivity Measurement:** The incorporation of ^{33}P is measured using a TopCount scintillation reader.
- **ATP Concentration:** In-house kinase assays are conducted at 2x Km ATP concentrations.

Cell Viability Assay

This protocol is used to determine the GI50 of **MPI-0479605** in various tumor cell lines.

- **Cell Lines:** A panel of tumor cell lines including A549, Colo205, HCT116, etc., are used.
- **Treatment:** Cells are treated with various concentrations of **MPI-0479605** for 3 or 7 days.
- **Viability Measurement:** Cell viability is assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

Spindle Assembly Checkpoint (SAC) Override Assay

This assay determines the ability of **MPI-0479605** to override a nocodazole-induced mitotic arrest.

- **Cell Line:** HeLa cells are a suitable model.
- **Mitotic Arrest:** Cells are treated with 250 ng/ml nocodazole for 17 hours to induce mitotic arrest.

- **MPI-0479605** Treatment: **MPI-0479605** is added to the nocodazole-arrested cells for an additional 4 hours.
- Fixation and Staining: Cells are fixed and stained with an anti-phospho-histone H3 antibody and Hoechst dye.
- Analysis: The percentage of mitotic cells is determined by image analysis. Data is normalized to the percentage of mitotic cells treated with nocodazole alone.

Western Blot Analysis for a SAC Override

This protocol analyzes protein level changes to confirm a SAC override.

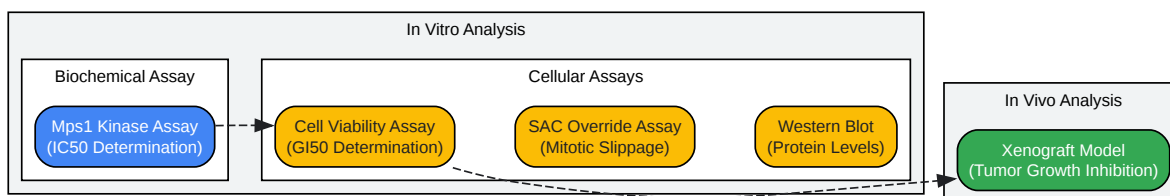
- Cell Line and Treatment: Nocodazole-arrested HeLa or HCT-116 cells are treated with DMSO or **MPI-0479605** for various time points (e.g., 0 and 6 hours).
- Lysate Preparation: Cell lysates are prepared for Western blot analysis.
- Antibodies: Antibodies against Cyclin B, Securin, and BubR1 phosphorylation are used to assess mitotic exit.

Human Tumor Xenograft Models

This protocol evaluates the in vivo antitumor activity of **MPI-0479605**.

- Animal Model: Nude (nu+/nu+) mice are used.
- Tumor Cell Implantation: HCT-116 or Colo-205 cells are transplanted subcutaneously into the flanks of the mice.
- Treatment Initiation: Treatment with **MPI-0479605** begins when the average tumor mass reaches approximately 100 mm³.
- Drug Formulation: **MPI-0479605** is formulated in 5% dimethylacetamide (DMA), 12% ethanol, and 40% PEG-300.
- Dosing: **MPI-0479605** is administered via intraperitoneal (i.p.) injection at the specified doses and schedules.

- Tumor Measurement: Tumor volume is measured using vernier calipers.
- Efficacy Calculation: Tumor growth inhibition (TGI) is calculated as: $\%TGI = 100 - 100 * (\text{change in median tumor volume of treated group}) / (\text{change in median tumor volume of control group})$.



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